molecular formula C17H17N5O3S B2898146 6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852152-79-5

6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione

Cat. No. B2898146
CAS RN: 852152-79-5
M. Wt: 371.42
InChI Key: SCCAYDAMBANNPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a hybrid of pyrimidine and triazole rings, both of which are important structures in medicinal chemistry. Pyrimidine derivatives have been shown to possess antiviral, anticancer, antioxidant, and antimicrobial activity . Triazole derivatives also have a wide range of biological activities and are used in the design of many drugs .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a triazole ring, which is a five-membered ring with three nitrogen atoms. It also has a methoxyphenyl group and a prop-2-enylsulfanyl group attached to the triazole ring .

Scientific Research Applications

Herbicidal Activity

Research on similar pyrimidine derivatives has demonstrated significant herbicidal activity. Compounds with methoxy groups positioned on the pyrimidine and triazine rings, akin to the chemical structure of interest, have shown strong inhibition of the Hill reaction, a crucial pathway in photosynthesis. However, these compounds exhibited poor selectivity between crops and weeds, highlighting the need for further refinement in targeting mechanisms (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Antimicrobial and Antiviral Properties

Several studies have synthesized pyrimidine derivatives displaying significant antimicrobial and antiviral activities. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been reported as potent anti-inflammatory and analgesic agents, also inhibiting COX-2 selectively, suggesting their utility in medical therapies (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another study focused on synthesizing pyrimido-pyrimidinedithiones and their potential chemotherapeutic use, pointing towards the biological relevance of pyrimidine frameworks (Snieckus & Guimarães, 2014).

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been identified as a suitable module for creating novel crown-containing hydrogen-bonded supramolecular assemblies. These assemblies are built through extensive hydrogen bonding, showcasing the potential of pyrimidine derivatives in constructing complex molecular architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).

Organic Electronics

Pyrimidine derivatives have also found applications in organic electronics, such as in the synthesis of n-type conjugated polyelectrolytes for use as electron transport layers in polymer solar cells. The electron-deficient nature and planar structure of these compounds, similar to the chemical structure , afford them high conductivity and electron mobility, crucial for enhancing the efficiency of organic photovoltaic devices (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Future Directions

The study of triazole-pyrimidine hybrids is a promising area of research due to their potential biological activities. Future research could focus on synthesizing and testing more derivatives of this compound to explore their potential as therapeutic agents .

properties

IUPAC Name

6-[[4-(4-methoxyphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3S/c1-3-8-26-17-21-20-14(9-11-10-15(23)19-16(24)18-11)22(17)12-4-6-13(25-2)7-5-12/h3-7,10H,1,8-9H2,2H3,(H2,18,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCAYDAMBANNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.